Cyclohexanone p-Toluenesulfonylhydrazone
Overview
Description
Cyclohexanone p-Toluenesulfonylhydrazone is a chemical compound with the molecular formula C13H18N2O2S and a molecular weight of 266.36 . It is a solid substance at 20 degrees Celsius .
Molecular Structure Analysis
The molecular structure of Cyclohexanone p-Toluenesulfonylhydrazone consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
Cyclohexanone p-Toluenesulfonylhydrazone is a solid substance at 20 degrees Celsius . .
Scientific Research Applications
-
- Application : The compound is used in the oxidation of cyclohexanone, cyclohexanol or a mixture of both .
- Method : The oxidation is carried out at 90 °C with a reaction time of 20 hours, using Dawson-type polyoxometalates (POMs) of various formulas and hydrogen peroxide .
- Results : The process leads to a high number of products .
- Precursor to Nylon
- Application : Cyclohexanone, a related compound, is used as a precursor to nylon . It is used in the production of adipic acid and caprolactam, both of which are intermediates in the production of nylon 6,6 and nylon 6 respectively .
- Method : The production of cyclohexanone predominantly involves the oxidation of cyclohexane in air, typically using cobalt catalysts . This industrial process, called ‘air oxidation’, produces a mixture of cyclohexanol and cyclohexanone, often referred to as ‘KA Oil’ or ‘Ketone-Alcohol oil’ . The cyclohexanol is further dehydrogenated to yield more cyclohexanone .
- Results : The process leads to the production of nylon, a versatile material used in many industries .
Safety And Hazards
Future Directions
An analysis of scientific and technical literature dedicated to the methods of obtaining hexanone using several catalysts and solvents, including ionic liquids, and problems of extracting cyclohexanone from a reaction mixture has been performed . The complex of catalytic and separating components of the technology of obtaining cyclohexanone are examined; promising directions for investigations are determined .
properties
IUPAC Name |
N-(cyclohexylideneamino)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h7-10,15H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCVYCATQIGYIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288458 | |
Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanone p-Toluenesulfonylhydrazone | |
CAS RN |
4545-18-0 | |
Record name | 4545-18-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4545-18-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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